molecular formula C11H26O7P2 B14497304 Ethyl triisopropyl pyrophosphate CAS No. 63704-58-5

Ethyl triisopropyl pyrophosphate

Cat. No.: B14497304
CAS No.: 63704-58-5
M. Wt: 332.27 g/mol
InChI Key: AIUIOLZIJLZPNQ-UHFFFAOYSA-N
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Description

Ethyl triisopropyl pyrophosphate is an organophosphorus compound that belongs to the class of pyrophosphates It is characterized by the presence of ethyl and triisopropyl groups attached to a pyrophosphate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl triisopropyl pyrophosphate can be synthesized through the reaction of triisopropyl phosphite with ethyl iodide in the presence of a base such as silver salts. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl triisopropyl pyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl triisopropyl pyrophosphate has several applications in scientific research:

Mechanism of Action

Ethyl triisopropyl pyrophosphate exerts its effects primarily through the inhibition of enzymes. It reacts with the active site of enzymes, particularly those involved in phosphoryl transfer reactions, thereby preventing the enzyme from catalyzing its normal substrate. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl triisopropyl pyrophosphate is unique due to its specific combination of ethyl and triisopropyl groups, which confer distinct chemical properties and reactivity compared to other pyrophosphates. Its unique structure makes it particularly useful in certain chemical reactions and applications .

Properties

CAS No.

63704-58-5

Molecular Formula

C11H26O7P2

Molecular Weight

332.27 g/mol

IUPAC Name

di(propan-2-yloxy)phosphoryl ethyl propan-2-yl phosphate

InChI

InChI=1S/C11H26O7P2/c1-8-14-19(12,15-9(2)3)18-20(13,16-10(4)5)17-11(6)7/h9-11H,8H2,1-7H3

InChI Key

AIUIOLZIJLZPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC(C)C)OP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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